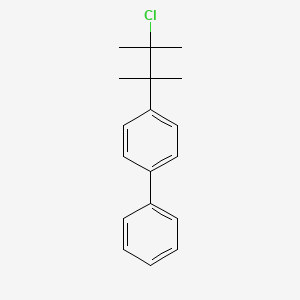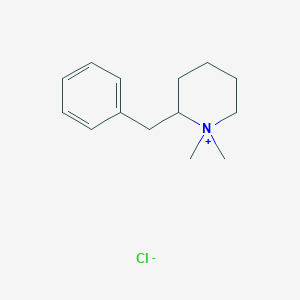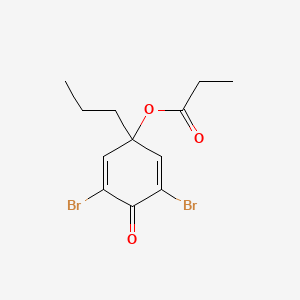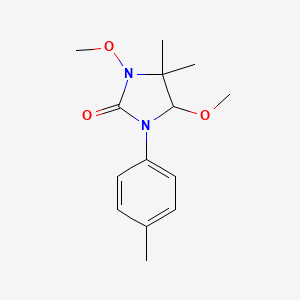
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a 3-chloro-2,3-dimethylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl typically involves the following steps:
Preparation of 3-chloro-2,3-dimethylbutane: This intermediate can be synthesized by chlorination of 2,3-dimethylbutane using chlorine gas under UV light.
Coupling Reaction: The 3-chloro-2,3-dimethylbutane is then coupled with biphenyl using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,3-dimethylbutan-2-yl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the biphenyl core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include dechlorinated compounds or modified biphenyl derivatives.
科学的研究の応用
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-2,3-dimethylbutane: A simpler analog with similar structural features.
1,1’-Biphenyl: The core structure without the substituted group.
3-Chloro-2,3-dimethylbutane: The precursor used in the synthesis of the target compound.
Uniqueness
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is unique due to the specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
61221-50-9 |
|---|---|
分子式 |
C18H21Cl |
分子量 |
272.8 g/mol |
IUPAC名 |
1-(3-chloro-2,3-dimethylbutan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-17(2,18(3,4)19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChIキー |
YVFQNNOZWXSRAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)




![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)

![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)


![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
